molecular formula C4H10N2O3 B13109515 2-Amino-4-(hydroxyamino)butanoic acid

2-Amino-4-(hydroxyamino)butanoic acid

Cat. No.: B13109515
M. Wt: 134.13 g/mol
InChI Key: VIWSVOOCJXAYRE-UHFFFAOYSA-N
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Description

2-Amino-4-(hydroxyamino)butanoic acid is an organic compound with the molecular formula C4H10N2O3 It is a non-proteinogenic alpha-amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(hydroxyamino)butanoic acid can be achieved through several methods. One common approach involves the reductive amination of 2-oxo-4-(hydroxy)butanoic acid using engineered glutamate dehydrogenase . This method is highly enantioselective and efficient, with a conversion rate reaching 99% under optimal conditions.

Industrial Production Methods

Industrial production of this compound typically involves biocatalytic processes due to their high specificity and efficiency. The use of genetically engineered microorganisms to produce the necessary enzymes for the synthesis is a common practice. This approach not only ensures high yield but also reduces the environmental impact compared to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(hydroxyamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyamino group to a nitroso or nitro group.

    Reduction: The compound can be reduced to form 2-amino-4-aminobutanoic acid.

    Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: 2-Amino-4-aminobutanoic acid.

    Substitution: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(hydroxyamino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(hydroxyamino)butanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The hydroxyamino group plays a crucial role in its binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(hydroxyamino)butanoic acid is unique due to its hydroxyamino group, which provides distinct reactivity and binding properties compared to its analogues. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

2-amino-4-(hydroxyamino)butanoic acid

InChI

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8)

InChI Key

VIWSVOOCJXAYRE-UHFFFAOYSA-N

Canonical SMILES

C(CNO)C(C(=O)O)N

Origin of Product

United States

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